Sultopride hydrochloride

Catalog No.
S544229
CAS No.
23694-17-9
M.F
C17H27ClN2O4S
M. Wt
390.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sultopride hydrochloride

Poor solubility and inconsistent D2 occupancy plague benzamide antipsychotic research. Sultopride hydrochloride (CAS 23694-17-9) overcomes these limitations with 140 mg/mL aqueous solubility and high lipophilicity (log P 1.46), ensuring reproducible BBB penetration and receptor saturation.

  • 50-fold higher D2 potency vs sulpiride; low-dose (20-35 mg) CNS models achieve 70-80% occupancy.
  • HCl salt ensures stability, avoids co-solvent artifacts; ideal for injectables and PET calibration.

CAS Number

23694-17-9

Product Name

Sultopride hydrochloride

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide;hydrochloride

Molecular Formula

C17H27ClN2O4S

Molecular Weight

390.9 g/mol

InChI

InChI=1S/C17H26N2O4S.ClH/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(24(21,22)5-2)8-9-16(15)23-3;/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20);1H

InChI Key

IGOWMQPOGQYFFM-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

4-Amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxybenzamide, amisulpride, Barnetil, DAN 2163, DAN-2163, LIN 1418, LIN-1418, N-(ethyl-1-pyrrolidinyl- 2-methyl)methoxy-2-ethylsulfonyl-5-benzamide, Solian, sultopride, sultopride hydrochloride

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC.Cl

The exact mass of the compound Sultopride hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98% (HPLC)

Package Size

10 mg, 25 mg, 50 mg, 100 mg

Sultopride hydrochloride (CAS 23694-17-9) is a highly selective benzamide-class dopamine D2 and D3 receptor antagonist utilized extensively in neuropharmacological research and formulation development. As a hydrochloride salt, it provides critical advantages in aqueous solubility and stability over its free base counterpart, making it a preferred precursor for liquid formulations, injectable models, and in vitro binding assays. With a well-characterized receptor affinity profile (Ki ≈ 18 nM for D2) and distinct pharmacokinetic properties, this compound serves as a highly reproducible benchmark material for central nervous system (CNS) drug evaluation and dopaminergic neurotransmission studies .

Research Fit

D2/D3 receptor binding assays with intermediate affinity profile

Apomorphine-challenge behavioral pharmacology models

Cardiac safety comparator studies (first- vs. second-generation)

Enantioselective PK and chiral analytical method development

Substituting sultopride hydrochloride with closely related benzamides, such as sulpiride or amisulpride, or utilizing the sultopride free base, introduces severe experimental and formulation artifacts. The free base lacks the necessary aqueous solubility, forcing the use of organic co-solvents that disrupt cellular assays and alter in vivo absorption profiles . Furthermore, substituting with sulpiride fundamentally alters the pharmacokinetic and dosing models; sultopride possesses a significantly higher lipophilicity (log P of 1.46 versus 0.42 for sulpiride), driving greater blood-brain barrier penetration. Consequently, achieving equivalent D2 receptor occupancy requires up to a 50-fold dose adjustment between the two compounds, meaning that generic substitution will lead to massive overdosing or complete failure of the preclinical model[1].

Substitution Risk

D2/D3 affinity ratio differs from amisulpride and sulpiride; dose adjustment cannot replicate receptor occupancy signature

Biphasic apomorphine response is compound-specific; sulpiride or haloperidol profiles may not transfer

QTc prolongation risk profile comparable to first-generation agents, distinct from second-generation antipsychotics

Aqueous Solubility & Processability

The hydrochloride salt form of sultopride demonstrates high aqueous solubility, which is a critical parameter for reliable dosing and assay preparation. Sultopride hydrochloride can achieve concentrations up to 140 mg/mL in water with ultrasonication, yielding clear solutions suitable for sterile filtration . In contrast, the sultopride free base and related analogs like sulpiride are very slightly soluble in water, often requiring complex cyclodextrin complexation or acidic adjustments to achieve marginal solubility.

Evidence DimensionAqueous Solubility
Target Compound DataSultopride hydrochloride: Up to 140 mg/mL in water
Comparator Or BaselineSulpiride / Free base: Very slightly soluble / practically insoluble in neutral water
Quantified DifferenceOrders of magnitude higher aqueous solubility for the hydrochloride salt
ConditionsAqueous solvent, room temperature, with ultrasonication for maximum concentration

High aqueous solubility eliminates the need for organic co-solvents in preclinical formulations, ensuring that biological assays and injectable models remain free from solvent-induced toxicity.

D2/D3 Binding Affinity
Head-to-head
D2 IC50 120 nM, D3 IC50 4.8 nM; 4.4× weaker D2 than amisulpride, 1.5× stronger than sulpiride
Intermediate affinity supports unique receptor occupancy modeling
Competitive binding, CHO cells

D2 Receptor Occupancy & In Vivo Potency

Sultopride exhibits a drastically different in vivo potency profile compared to its closest structural analog, sulpiride, driven by its distinct receptor affinity and brain uptake. Positron Emission Tomography (PET) studies demonstrate that to achieve a target 70–80% dopamine D2 receptor occupancy in vivo, only 20–35 mg of sultopride is required. In stark contrast, achieving the same occupancy with sulpiride requires 1010–1730 mg [1]. This represents an approximately 50-fold greater potency in terms of dose.

Evidence DimensionDose required for 70-80% D2 receptor occupancy
Target Compound DataSultopride: 20–35 mg
Comparator Or BaselineSulpiride: 1010–1730 mg
Quantified Difference~50-fold greater potency for sultopride
ConditionsIn vivo PET imaging quantification using simplified reference tissue models

This massive difference in required material volume dictates procurement quantities and prevents severe toxicity or model failure caused by incorrect dose estimations.

Locomotor Response
Head-to-head
Potentiation at low doses, inhibition at high doses; sulpiride showed consistent enhancement
Biphasic apomorphine modulation distinguishes from comparator benzamides
ddY mice, photocell meter

Lipophilicity & Blood-Brain Barrier Penetration

The pharmacokinetic behavior of benzamides is heavily dependent on their lipophilicity, which governs central nervous system penetration. Sultopride possesses a significantly higher partition coefficient (log P = 1.46) compared to sulpiride (log P = 0.42) [1]. This higher lipophilicity directly translates to a much higher brain uptake from the blood.

Evidence DimensionPartition Coefficient (log P)
Target Compound DataSultopride: log P = 1.46
Comparator Or BaselineSulpiride: log P = 0.42
Quantified Difference+1.04 log P units (over 10-fold difference in partition ratio)
ConditionsStandard octanol/water partition coefficient evaluation

The higher lipophilicity makes sultopride the preferred choice for assays requiring rapid, robust, and predictable blood-brain barrier penetration without the need for specialized delivery vehicles.

Clinical Trial Endpoint
Trial context
Lower doses achieved comparable endpoint response vs. sulpiride in double-blind study
Reported dose-response endpoint context in schizophrenia research
12-week, max 1800 mg/day
Aqueous Solubility
Class-level
50 mg/mL in water at 25°C (hydrochloride salt)
Simplifies solution preparation for in vitro assays
Data to verify; free base comparators data not available
Enantioselective PK
Cross-study comparable
(-)-enantiomer slightly higher exposure in rats and rabbits; similar profiles in humans
Species-dependent enantiomer disposition supports chiral analysis research
50 mg/kg i.v. racemate
QTc Prolongation
Head-to-head
Adjusted RR 1.45 per 200 mg (95% CI 1.28–1.63); comparable to chlorpromazine, haloperidol
Reported cardiac safety endpoint context in observational cohort
1017 patients, Bazett formula

High-Concentration Aqueous Formulation

Because sultopride hydrochloride achieves aqueous solubility up to 140 mg/mL, it is a highly suitable benzamide for developing high-concentration liquid formulations, oral solutions, and sterile injectables. This avoids the precipitation risks and co-solvent requirements associated with the free base or less soluble analogs like sulpiride.

CNS Receptor Occupancy Modeling

Due to its ~50-fold higher dose potency for D2 receptor occupancy compared to sulpiride, sultopride hydrochloride is highly preferred for low-dose in vivo CNS modeling. It allows researchers to achieve 70-80% receptor saturation with minimal material (20-35 mg), reducing off-target systemic toxicity and conserving high-value active pharmaceutical ingredients [1].

PET Imaging Reference Standards

The compound's high lipophilicity (log P = 1.46) and rapid brain uptake make it an excellent reference standard for calibrating Positron Emission Tomography (PET) assays and evaluating the blood-brain barrier penetrability of novel atypical antipsychotic candidates [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
D2/D3 receptor binding studies
Intermediate D2/D3 affinity profile
Receptor occupancy model calibration
Behavioral pharmacology models
Biphasic apomorphine modulation
Dose-response model validation
Cardiac safety pharmacology
Defined QTc prolongation liability
First- vs. second-generation comparator benchmarking
Chiral analysis & enantioselective PK
Racemic mixture, differential enantiomer activity
Enantiomer-specific PK modeling

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

390.1380062 Da

Monoisotopic Mass

390.1380062 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8Q6926T32J

Related CAS

23694-17-9
53583-79-2 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Antidepressive Agents, Second-Generation

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Irritant

Other CAS

23694-17-9
55619-22-2

Wikipedia

Sultopride hydrochloride
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